molecular formula C9H14N4 B6152571 2-(piperidin-1-yl)pyrimidin-4-amine CAS No. 24192-98-1

2-(piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B6152571
CAS No.: 24192-98-1
M. Wt: 178.2
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Description

2-(Piperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a piperidine moiety at position 2 and an amino group at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as kinases and receptors . This compound’s simplicity and modularity make it a scaffold for drug discovery, particularly in kinase inhibition and antimicrobial agent development.

Properties

CAS No.

24192-98-1

Molecular Formula

C9H14N4

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

4-chloropyrimidine+piperidineThis compound\text{4-chloropyrimidine} + \text{piperidine} \rightarrow \text{this compound} 4-chloropyrimidine+piperidine→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in DMF.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated pyrimidine derivatives.

Scientific Research Applications

2-(piperidin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of protein kinase B, it binds to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Positional Isomers

  • 6-(Piperidin-1-yl)pyrimidin-4-amine (CAS 86443-51-8) :
    This positional isomer shifts the piperidine group to position 5. While molecular weight remains identical (192.25 g/mol), steric and electronic differences arise. The 6-substituted analog may exhibit altered binding kinetics in enzyme pockets due to spatial reorientation .
  • Crystal structure studies highlight planar pyrimidine rings, favoring π-π stacking in protein interactions .

Substituent Variations

  • 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS 69206-89-9) :
    Replacing piperidine with methylpiperazine introduces a tertiary amine (MW 207.28 g/mol). The additional nitrogen increases solubility in acidic environments, beneficial for oral bioavailability .

Complex Derivatives in Drug Development

  • Ceritinib Impurity 4 :
    A structurally complex derivative with a 5-chloro and isopropylsulfonylphenyl group (MW 558.14 g/mol). The chlorine atom increases electronegativity, enhancing hydrogen bonding with target proteins like ALK kinases .
  • Thieno[2,3-d]pyrimidin-4-amine Derivatives (): Compounds with sulfanyl linkers and fused thiophene rings (e.g., C19H28N4S2, MW 392.58 g/mol) exhibit extended conjugation, improving UV absorption properties for analytical detection .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position Molecular Weight (g/mol) Key Features Reference
This compound 2 192.25 Base scaffold; minimal steric hindrance -
6-(Piperidin-1-yl)pyrimidin-4-amine 6 192.25 Positional isomer; altered binding
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine 2 207.28 Enhanced solubility via tertiary amine
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 6 206.28 Hydrophobic methyl group; crystal data
Ceritinib Impurity 4 2,4,5 558.14 Chlorine for H-bonding; complex substituents

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